3,3'-Dioctyldiphenylamine
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Overview
Description
3,3’-Dioctyldiphenylamine is an organic compound with the molecular formula C28H43N. It is a derivative of diphenylamine, where the hydrogen atoms on the nitrogen are replaced by octyl groups. This compound is known for its significant applications in various fields due to its unique chemical properties, including its role as an antioxidant, stabilizer, and catalyst in chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dioctyldiphenylamine typically involves the alkylation of diphenylamine with octanol. The process can be summarized as follows:
Alkylation Reaction: Aniline and octanol are added to a reactor in a specific molar ratio. The mixture is heated to a certain temperature, and a catalyst is introduced.
Decatalyzing: After the reaction, the solution is cooled to room temperature, and a decatalyzing agent is added.
Distillation and Purification: The reaction mixture is distilled, and the fractions at the target boiling point are collected to obtain high-purity 3,3’-Dioctyldiphenylamine.
Industrial Production Methods: In industrial settings, the production of 3,3’-Dioctyldiphenylamine follows similar steps but on a larger scale. The process involves strict control of reaction conditions, including temperature, time, and the quality of raw materials, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3,3’-Dioctyldiphenylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: It can undergo substitution reactions where the octyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Catalysts like palladium on carbon (Pd/C) are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
3,3’-Dioctyldiphenylamine has a wide range of applications in scientific research:
Chemistry: It is used as an antioxidant in lubricants and polymers to prevent oxidative degradation.
Biology: It serves as a stabilizer in biological samples to prevent oxidation and degradation of biomolecules.
Medicine: It is explored for its potential use in drug formulations due to its stabilizing properties.
Mechanism of Action
The primary mechanism by which 3,3’-Dioctyldiphenylamine exerts its effects is through its antioxidant properties. It acts as a radical scavenger, neutralizing free radicals and preventing oxidative damage. This is achieved by donating hydrogen atoms to free radicals, thereby stabilizing them and preventing further reactions .
Comparison with Similar Compounds
Diphenylamine: The parent compound, which lacks the octyl groups.
4,4’-Dioctyldiphenylamine: A similar compound with octyl groups at different positions.
N-Phenyl-alpha-aniline: Another derivative with different alkyl groups.
Uniqueness: 3,3’-Dioctyldiphenylamine is unique due to its specific substitution pattern, which imparts distinct chemical properties. Its high molecular weight and specific structure make it particularly effective as an antioxidant and stabilizer compared to its analogs .
Properties
CAS No. |
38165-76-3 |
---|---|
Molecular Formula |
C28H43N |
Molecular Weight |
393.6 g/mol |
IUPAC Name |
3-octyl-N-(3-octylphenyl)aniline |
InChI |
InChI=1S/C28H43N/c1-3-5-7-9-11-13-17-25-19-15-21-27(23-25)29-28-22-16-20-26(24-28)18-14-12-10-8-6-4-2/h15-16,19-24,29H,3-14,17-18H2,1-2H3 |
InChI Key |
BHLQMRDZNOOXFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC(=CC=C1)NC2=CC=CC(=C2)CCCCCCCC |
Origin of Product |
United States |
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